N-Coumaroyl-3-hydroxytyrosine

Description

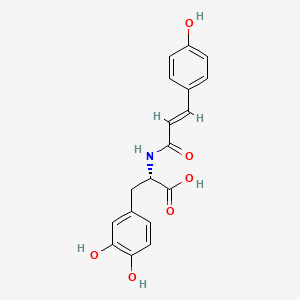

N-Coumaroyl-3-hydroxytyrosine is a phenolic amino acid derivative, known for its unique chemical structure and potential biological activities. This compound is characterized by the presence of a coumaroyl group attached to the 3-hydroxy position of tyrosine, a naturally occurring amino acid.

Properties

CAS No. |

77201-64-0 |

|---|---|

Molecular Formula |

C18H17NO6 |

Molecular Weight |

343.3 g/mol |

IUPAC Name |

(2S)-3-(3,4-dihydroxyphenyl)-2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]propanoic acid |

InChI |

InChI=1S/C18H17NO6/c20-13-5-1-11(2-6-13)4-8-17(23)19-14(18(24)25)9-12-3-7-15(21)16(22)10-12/h1-8,10,14,20-22H,9H2,(H,19,23)(H,24,25)/b8-4+/t14-/m0/s1 |

InChI Key |

UUXSHXGLOWJTDV-PXYYCUNGSA-N |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)N[C@@H](CC2=CC(=C(C=C2)O)O)C(=O)O)O |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)NC(CC2=CC(=C(C=C2)O)O)C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Coumaroyl-3-hydroxytyrosine typically involves the coupling of 3-hydroxytyrosine with a coumaroyl chloride derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the coupling reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar coupling reactions. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: N-Coumaroyl-3-hydroxytyrosine can undergo various chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

Reduction: The carbonyl group in the coumaroyl moiety can be reduced to an alcohol.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like alkoxides or amines in the presence of a base.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenolic compounds.

Scientific Research Applications

Chemical Properties and Structure

N-Coumaroyl-3-hydroxytyrosine has the molecular formula and a molecular weight of 343.3 g/mol. It is characterized by a coumaroyl group attached to the amino acid tyrosine at the 3-hydroxy position. This structural configuration contributes to its biological activities and potential applications .

Biological Activities

1. Antioxidant Properties

this compound exhibits significant antioxidant activity, which is critical in combating oxidative stress in biological systems. Studies have shown that its antioxidant properties can help mitigate cellular damage caused by free radicals .

2. Anti-inflammatory Effects

Research indicates that clovamide may possess anti-inflammatory properties. It has been linked to the modulation of inflammatory pathways, making it a candidate for therapeutic applications in conditions characterized by excessive inflammation .

3. Antimicrobial Activity

The compound has demonstrated antimicrobial effects against various pathogens, suggesting its potential use in food preservation and as a natural antimicrobial agent in pharmaceuticals .

Applications in Agriculture

1. Plant Defense Mechanism

this compound plays a role in enhancing plant defense mechanisms against pathogens. Its presence in certain plant species, such as those in the genus Vernonia, indicates its involvement in the plant's response to biotic stressors .

2. Chemotaxonomic Studies

The compound's unique chemical profile can be utilized in chemotaxonomic studies to classify plant species based on their metabolite composition. This application is particularly relevant for understanding biodiversity and evolutionary relationships among plant species .

Culinary and Nutritional Applications

In culinary contexts, this compound has been recognized for its flavor-enhancing properties, particularly in cacao products. Its incorporation into food formulations can improve taste profiles while providing health benefits due to its antioxidant and anti-inflammatory effects .

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of this compound using various assays such as DPPH radical scavenging and ferric reducing antioxidant power (FRAP). Results indicated that clovamide exhibited significant scavenging activity comparable to known antioxidants, supporting its potential use in health supplements .

Case Study 2: Plant Defense Mechanism

In research involving wheat plants infected with pathogens, the expression of genes related to phenolic compound synthesis was upregulated following treatment with this compound. This suggests that the compound enhances the plant's defensive response by promoting the production of protective metabolites .

Mechanism of Action

The biological effects of N-Coumaroyl-3-hydroxytyrosine are primarily attributed to its antioxidant properties. The compound can scavenge free radicals and chelate metal ions, thereby protecting cells from oxidative damage. It also modulates various signaling pathways involved in inflammation and cell survival .

Comparison with Similar Compounds

Tiliroside: A flavonoid glycoside with a coumaroyl moiety, known for its antioxidant and cytoprotective effects.

Astragalin: Another flavonoid glycoside, but with lower antioxidant activity compared to tiliroside.

Uniqueness: N-Coumaroyl-3-hydroxytyrosine stands out due to its specific structure, which combines the properties of tyrosine and coumaroyl groups. This unique combination enhances its antioxidant and anti-inflammatory activities, making it a valuable compound for various applications .

Biological Activity

N-Coumaroyl-3-hydroxytyrosine, also known as p-coumaroyl 3-hydroxytyrosine, is a phenolic compound that has garnered attention for its potential biological activities. This compound is derived from the amino acid tyrosine and is characterized by the addition of a coumaroyl group. Its presence has been noted in various plant sources, including cocoa beans and the bark of Dalbergia melanoxylon.

Chemical Structure and Properties

- Chemical Formula : C₁₈H₁₇NO₆

- Molecular Mass : 343.331 g/mol

- Structure : The compound features a hydroxytyrosine backbone with a coumaroyl moiety attached, which contributes to its biological properties.

Antioxidant Properties

This compound exhibits significant antioxidant activity, which is crucial for mitigating oxidative stress in biological systems. Studies have shown that it can scavenge free radicals, thereby protecting cells from oxidative damage. For instance, it has been reported to inhibit DPPH and ABTS radicals effectively, indicating its potential as a natural antioxidant agent .

Anticancer Effects

Research indicates that this compound possesses anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer) and Hep-G2 (liver cancer). The compound's IC₅₀ values suggest that it can exert cytotoxic effects at relatively low concentrations, making it a candidate for further development in cancer therapeutics .

| Cell Line | IC₅₀ (μg/mL) | Notes |

|---|---|---|

| MCF-7 | 3.9 | High sensitivity observed |

| Hep-G2 | 31.2 | Lower sensitivity compared to MCF-7 |

| OE19 | >100 | Least sensitive among tested lines |

Anti-inflammatory Effects

This compound has shown promise in reducing inflammation. Its anti-inflammatory activity is attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. This property may be beneficial in treating inflammatory diseases .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Radical Scavenging : The compound's structure allows it to interact with reactive oxygen species (ROS), neutralizing them and preventing cellular damage.

- Cell Cycle Regulation : this compound may induce cell cycle arrest in cancer cells, leading to apoptosis.

- Modulation of Signaling Pathways : It can influence various signaling pathways related to inflammation and cell proliferation, contributing to its anticancer and anti-inflammatory effects .

Case Studies

Several studies have investigated the effects of this compound in different contexts:

- Cocoa Bean Extracts : A study highlighted that extracts containing this compound significantly reduced the viability of MCF-7 cells, suggesting its role in the anticancer properties of cocoa .

- Plant Extracts : In Vernonia species, the presence of this compound correlated with growth inhibition in pathogenic fungi, indicating potential applications in agriculture as a natural pesticide .

Q & A

Q. What frameworks (e.g., PICO, FINER) are applicable for formulating hypotheses about this compound’s therapeutic potential?

- Methodological Answer :

- PICO Framework : Define P opulation (e.g., cancer cell lines), I ntervention (dose of this compound), C omparator (untreated controls), and O utcome (e.g., apoptosis rate).

- FINER Criteria : Ensure hypotheses are F easible (resources available), I nteresting (novelty in mechanism), N ovel (unexplored in literature), E thical (cell-based vs. animal models), and R elevant (links to disease pathways) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.